molecular formula C45H64N14O11 B8262150 Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate salt

Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate salt

Cat. No.: B8262150
M. Wt: 977.1 g/mol
InChI Key: HLOQKQUWJHEVPU-UHFFFAOYSA-N
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Description

Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate salt is a synthetic peptide compound. It is often used as a substrate in enzymatic assays, particularly for matrix metalloproteinases (MMPs). The compound is characterized by its sequence of amino acids and the presence of a dinitrophenyl (Dnp) group, which is a chromophore used in various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Dnp group is introduced during the synthesis to provide a chromophore for detection purposes .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and other analytical techniques .

Chemical Reactions Analysis

Types of Reactions

Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate salt primarily undergoes enzymatic cleavage reactions. It is a substrate for MMPs, which cleave the peptide bond between specific amino acids, leading to the release of the Dnp group .

Common Reagents and Conditions

The enzymatic reactions involving this compound typically require the presence of MMPs, buffer solutions to maintain pH, and sometimes cofactors or inhibitors to modulate enzyme activity. The reactions are usually carried out at physiological temperatures (37°C) and neutral pH .

Major Products Formed

The major products formed from the enzymatic cleavage of this compound are smaller peptide fragments and the free Dnp group. These products can be detected and quantified using spectrophotometric methods due to the chromophoric properties of the Dnp group .

Scientific Research Applications

Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate salt is widely used in scientific research, particularly in the study of MMPs. These enzymes play crucial roles in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. The compound is used to measure MMP activity in vitro, providing insights into enzyme kinetics and the effects of potential inhibitors .

In addition to its use in enzymology, the compound is also employed in drug discovery and development. By serving as a model substrate, it helps researchers identify and characterize new MMP inhibitors, which could lead to the development of therapeutic agents for diseases involving excessive MMP activity .

Mechanism of Action

The mechanism of action of Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate salt involves its recognition and cleavage by MMPs. The enzyme binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond, resulting in the release of the Dnp group. This cleavage event can be monitored by measuring the increase in absorbance or fluorescence associated with the free Dnp group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 trifluoroacetate salt is unique due to its specific amino acid sequence and the presence of the Dnp group, which provides a convenient chromophore for detection. Its high specificity for certain MMPs makes it a valuable tool in enzymology and drug discovery .

Properties

IUPAC Name

N-[1-[[2-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H64N14O11/c1-24(2)18-32(56-44(66)36-13-9-17-57(36)35-15-14-28(58(67)68)21-37(35)59(69)70)41(63)51-23-38(60)53-33(19-25(3)4)43(65)55-34(20-27-22-50-30-11-7-6-10-29(27)30)42(64)52-26(5)40(62)54-31(39(46)61)12-8-16-49-45(47)48/h6-7,10-11,14-15,21-22,24-26,31-34,36,50H,8-9,12-13,16-20,23H2,1-5H3,(H2,46,61)(H,51,63)(H,52,64)(H,53,60)(H,54,62)(H,55,65)(H,56,66)(H4,47,48,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOQKQUWJHEVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H64N14O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

977.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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